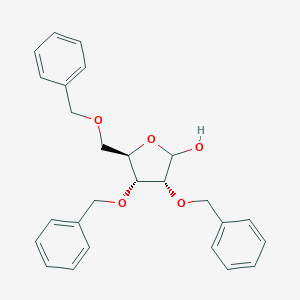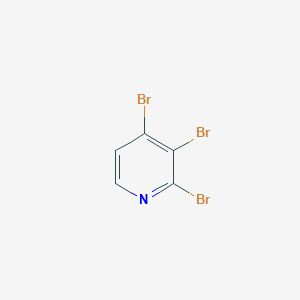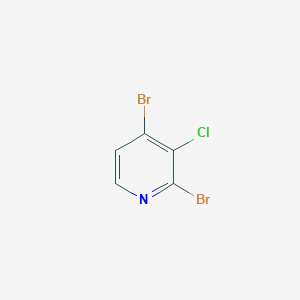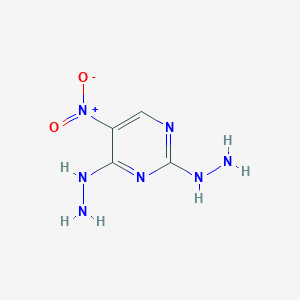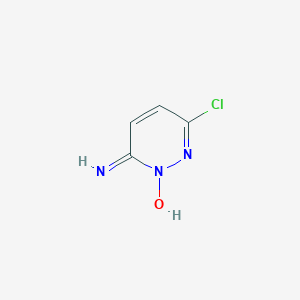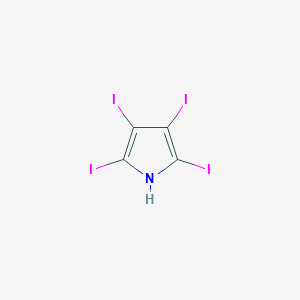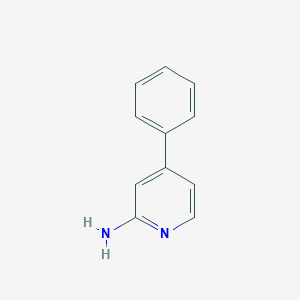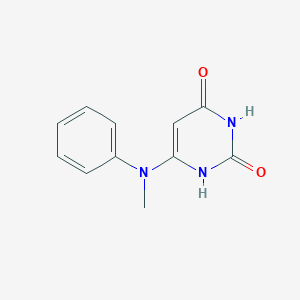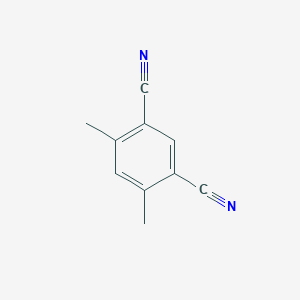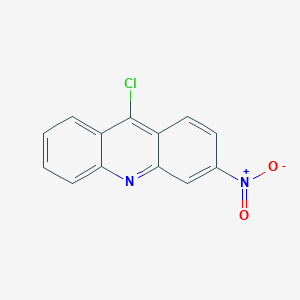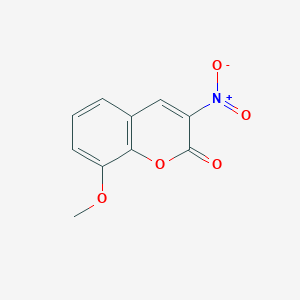
8-methoxy-3-nitrochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-nitrochromen-2-one is a chemical compound belonging to the class of benzopyran derivatives. It is characterized by the presence of a benzopyran ring system with methoxy and nitro substituents at the 8th and 3rd positions, respectively. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-nitrochromen-2-one typically involves the nitration of 8-methoxy-2H-1-benzopyran-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient nitration while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-nitrochromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2H-1-Benzopyran-2-one, 8-methoxy-3-amino-.
Substitution: Various substituted benzopyran derivatives.
Oxidation: Quinones and other oxidized products.
Scientific Research Applications
8-methoxy-3-nitrochromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-3-nitrochromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 8-methoxy-: Lacks the nitro group, resulting in different chemical and biological properties.
2H-1-Benzopyran-2-one, 3-methyl-: Contains a methyl group instead of a nitro group, leading to variations in reactivity and applications.
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-: Features different substitution patterns, affecting its chemical behavior and uses.
Uniqueness
8-methoxy-3-nitrochromen-2-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88184-83-2 |
|---|---|
Molecular Formula |
C10H7NO5 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
8-methoxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C10H7NO5/c1-15-8-4-2-3-6-5-7(11(13)14)10(12)16-9(6)8/h2-5H,1H3 |
InChI Key |
QNUXDVHLEIGXAA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


